molecular formula C9H12N2O3S B6638722 Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate

Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate

Cat. No. B6638722
M. Wt: 228.27 g/mol
InChI Key: PIWDUCDVWJRBPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate, also known as MTAA, is a synthetic compound that has been widely used in scientific research. It is a member of the thiazole family and is structurally similar to the amino acid cysteine. MTAA is a potent inhibitor of the enzyme glutathione S-transferase, which plays a crucial role in the detoxification of xenobiotics and endogenous compounds.

Mechanism of Action

Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate works by binding to the active site of glutathione S-transferase, thereby inhibiting its activity. Glutathione S-transferase plays a critical role in the detoxification of xenobiotics and endogenous compounds by catalyzing the conjugation of glutathione to electrophilic compounds. By inhibiting this enzyme, Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate can prevent the detoxification of harmful compounds, leading to increased toxicity and potential therapeutic benefits.
Biochemical and Physiological Effects:
Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress and apoptosis in cancer cells. Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate is its potent inhibitory activity against glutathione S-transferase, making it a useful tool for studying the role of this enzyme in drug metabolism and toxicology. However, the use of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for the use of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate in scientific research. One potential application is in the development of new cancer therapeutics that target glutathione S-transferase. Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate could also be used to investigate the role of this enzyme in the detoxification of environmental toxins and carcinogens. Additionally, the development of new methods for synthesizing and working with Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate could expand its potential applications in scientific research.

Synthesis Methods

The synthesis of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate involves a multi-step process that begins with the reaction of thiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl 2-amino-3-chloropropanoate to yield the desired product, Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate.

Scientific Research Applications

Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate has been used in a wide range of scientific research applications, including the study of drug metabolism, toxicology, and cancer biology. One of the most significant applications of Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate is in the development of new drugs that target glutathione S-transferase. Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate has also been used to investigate the role of this enzyme in the detoxification of environmental toxins and carcinogens.

properties

IUPAC Name

methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-14-9(13)2-3-10-8(12)4-7-5-15-6-11-7/h5-6H,2-4H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWDUCDVWJRBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)CC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate

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